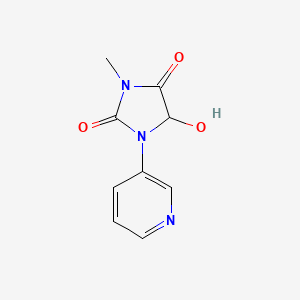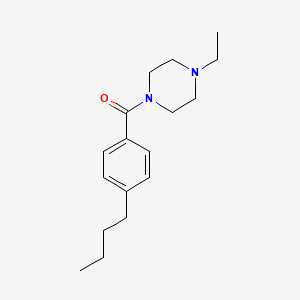![molecular formula C23H23ClN2O B4972998 3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B4972998.png)
3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as VUF-8430 and is a selective antagonist of the alpha7 nicotinic acetylcholine receptor.
作用机制
The mechanism of action of 3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine involves the selective antagonism of the alpha7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that is involved in the transmission of nerve impulses in the brain. The selective antagonism of this receptor by 3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine can help in the development of drugs for the treatment of cognitive disorders such as Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine are still being studied. However, it is known that the selective antagonism of the alpha7 nicotinic acetylcholine receptor can lead to changes in neurotransmitter release, synaptic plasticity, and neuroprotection.
实验室实验的优点和局限性
One of the advantages of using 3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine in lab experiments is its selective antagonism of the alpha7 nicotinic acetylcholine receptor. This can help in the development of drugs for the treatment of cognitive disorders such as Alzheimer's disease. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
未来方向
There are several future directions for the study of 3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine. One of the major directions is the development of drugs for the treatment of cognitive disorders such as Alzheimer's disease. Further studies are also needed to determine the potential side effects and safe dosage of this compound. Additionally, the study of the alpha7 nicotinic acetylcholine receptor and its role in various physiological processes can also be a future direction for research.
合成方法
The synthesis of 3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 4-chlorophenol with 3-bromobenzylbromide in the presence of potassium carbonate to form 3-(4-chlorophenoxy)benzyl bromide. The second step involves the reaction of 3-(4-chlorophenoxy)benzyl bromide with 2-piperidinylmagnesium bromide in the presence of copper(I) iodide to form 3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine.
科学研究应用
3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine has potential applications in various scientific research fields. One of the major applications of this compound is in the study of the alpha7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including memory, attention, and learning. The selective antagonism of this receptor by 3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine can help in the development of drugs for the treatment of cognitive disorders such as Alzheimer's disease.
属性
IUPAC Name |
3-[1-[[3-(4-chlorophenoxy)phenyl]methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O/c24-20-9-11-21(12-10-20)27-22-7-3-5-18(15-22)17-26-14-2-1-8-23(26)19-6-4-13-25-16-19/h3-7,9-13,15-16,23H,1-2,8,14,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAOSCFGMDDFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC(=CC=C3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[[3-(4-Chlorophenoxy)phenyl]methyl]piperidin-2-yl]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B4972917.png)
![2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4972923.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4972930.png)

![methyl (3-benzyl-7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B4972946.png)
![N-({[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4972949.png)
![2-(methylamino)-5-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B4972958.png)
![2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid](/img/structure/B4972961.png)
![9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4972990.png)

![10-bromo-3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4973006.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973007.png)

![[1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B4973022.png)